Gabapentin Lactam-d6 chemical structure and properties
Gabapentin Lactam-d6 chemical structure and properties
The following technical guide details the chemical structure, properties, and analytical applications of Gabapentin Lactam-d6 , a stable isotope-labeled internal standard critical for the accurate quantification of Gabapentin impurities.
Chemical Structure, Properties, and Analytical Protocols
Executive Summary
Gabapentin Lactam-d6 (3,3-pentamethylene-4-butyrolactam-d6) is the deuterated analog of Gabapentin Lactam, the primary degradation product of the anticonvulsant drug Gabapentin. In drug development and stability testing, Gabapentin Lactam (USP Related Compound A) is a critical quality attribute due to its known toxicity (convulsant activity).
The d6-labeled variant serves as the definitive Internal Standard (IS) for LC-MS/MS quantification. Its value lies in its ability to compensate for matrix effects and ionization suppression while providing a mass shift (+6 Da) sufficient to avoid isotopic overlap with the unlabeled impurity.
Chemical Identity & Constitution[1][2]
The core structure consists of a cyclohexane ring spiro-fused to a pyrrolidinone (lactam) ring. The deuterium labels are located on the cyclohexane ring, ensuring the isotopic label is retained even if the lactam ring undergoes hydrolytic cleavage under extreme stress.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Azaspiro[4.5]decan-3-one-d6 |
| Synonyms | Gabapentin Related Compound A-d6; Gabapentin Impurity A-d6 |
| CAS Number | 64744-50-9 (Unlabeled); d6-variant often unlisted or supplier-specific |
| Molecular Formula | C |
| Molecular Weight | ~159.26 g/mol (vs. 153.22 for unlabeled) |
| Isotopic Purity | Typically ≥ 99% atom D |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |
| pKa (Calculated) | ~16.4 (Amide N-H) |
| LogP | ~1.25 (Lipophilic relative to Gabapentin zwitterion) |
Formation & Synthesis Mechanism
The Degradation Pathway
Gabapentin Lactam is formed via an intramolecular nucleophilic attack of the primary amine onto the carboxylic acid carbonyl, resulting in cyclization and the loss of a water molecule. This reaction is accelerated by heat and acidic conditions.
Synthesis of the d6-Variant
For analytical standards, Gabapentin Lactam-d6 is synthesized by cyclizing Gabapentin-d6 .
Protocol Summary:
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Precursor: Gabapentin-d6 (1-(aminomethyl)cyclohexaneacetic acid-d6).
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Cyclization: Reflux in a high-boiling solvent (e.g., Toluene or Xylene) with a Dean-Stark trap to remove water, or heating in the presence of an acid catalyst.
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Purification: Recrystallization from Ethyl Acetate/Hexane.
Visualization: Degradation & Label Placement
The following diagram illustrates the cyclization process and the specific location of the deuterium labels (d6) on the cyclohexane ring.
Figure 1: Mechanism of Gabapentin Lactam-d6 formation via intramolecular dehydration.
Analytical Protocol: LC-MS/MS
This section details a self-validating protocol for using Gabapentin Lactam-d6 as an Internal Standard.
The "In-Source" Fragmentation Problem
Critical Insight: A common analytical error occurs when Gabapentin (parent drug) undergoes "in-source" fragmentation inside the mass spectrometer ion source, losing water to artificially form the lactam ion (
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False Positive Risk: If chromatographic separation is poor, in-source lactam mimics the real impurity.
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Differentiation: Real Gabapentin Lactam is extremely stable and does not readily lose a second water molecule. In contrast, the in-source fragment often shows different secondary fragmentation energy profiles.
Mass Spectrometry Transitions (MRM)
To ensure specificity, monitor the following transitions. The d6-IS tracks the behavior of the impurity, not the parent drug.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Note |
| Gabapentin Lactam | 154.1 ( | 95.1 | 20-30 | Characteristic ring fragment |
| Gabapentin Lactam-d6 (IS) | 160.1 ( | 101.1 | 20-30 | Shifted fragment (Cyclohexane-d6 retained) |
| Gabapentin (Parent) | 172.1 | 154.1 | 15 | Interference Check |
Experimental Workflow
Objective: Quantify Gabapentin Lactam impurity at 0.05% level in Gabapentin API.
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Standard Preparation:
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Dissolve Gabapentin Lactam-d6 in 50:50 Methanol:Water to 10 µg/mL (Stock).
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Spike into sample solvent to achieve final IS concentration of 50 ng/mL.
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Chromatography (HPLC):
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Column: C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 60% B over 10 mins.
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Why: The lactam is more hydrophobic than Gabapentin and will elute later (RT ~3.5 min vs ~1.6 min for Gabapentin).
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Validation Step:
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Inject a pure Gabapentin standard (high conc). Monitor
154. -
If a peak appears at the Lactam retention time , the API is contaminated.
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If a peak appears at the Gabapentin retention time , it is in-source fragmentation (ignore).
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Visualization: Analytical Decision Tree
Figure 2: Decision logic for distinguishing true lactam impurity from instrument artifacts.
Handling & Safety
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Toxicity: Gabapentin Lactam is chemically distinct from Gabapentin. Literature suggests it acts as a convulsant in animal models (amygdala kindling rats), opposing the anticonvulsant effect of the parent drug.
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Storage: Store neat standard at -20°C. Solutions in acetonitrile/methanol are stable for 1 month at 4°C.
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Stability: Highly stable against hydrolysis at neutral pH; reverts to Gabapentin (ring opening) only under strong acidic/basic hydrolysis conditions.
References
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USP Monograph . Gabapentin: Related Compound A.[2][3][4][5][6] United States Pharmacopeia. Link
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Cayman Chemical . Gabapentin Lactam Product Information & Safety Data. Link
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Ciavarella, A. B., et al. (2007).[7] Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1647-1653. Link
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Potschka, H., et al. (2000). Gabapentin-lactam, a close analogue of the anticonvulsant gabapentin, exerts convulsant activity in amygdala kindled rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 200-205. Link
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MassBank . Mass Spectrum of Gabapentin Lactam (Accession: MSBNK-UFZ-UP000152). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gabapentin EP Impurity A - CAS - 64744-50-9 | Axios Research [axios-research.com]
- 3. Gabapentin Related Compound A | LGC Standards [lgcstandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. BioOrganics [bioorganics.biz]
- 6. Gabapentin Related Compound A [saitraders.co.in]
- 7. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
